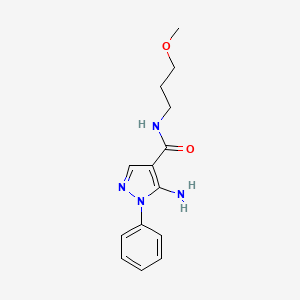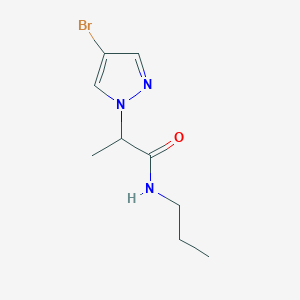![molecular formula C19H15BrN2OS B7812182 1-(4-BROMOPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B7812182.png)
1-(4-BROMOPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMOPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of thioether ketones This compound is characterized by the presence of a bromophenyl group, a pyrimidinyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting 4-bromobenzyl chloride with 2-methyl-6-phenylpyrimidine-4-thiol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Ketone formation: The resulting thioether can then be oxidized to form the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and greener oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., PCC, Jones reagent, m-CPBA), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, ether).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thioether and ketone functionalities.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its bromophenyl and pyrimidinyl groups, potentially inhibiting or modulating their activity. The thioether linkage could also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-[(2-methyl-6-phenylpyrimidin-4-yl)thio]ethanone: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-[(2-methyl-6-phenylpyrimidin-4-yl)thio]ethanone: Similar structure with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-yl)thio]ethanone: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-BROMOPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromophenyl and pyrimidinyl groups, along with the thioether linkage, provides a distinctive chemical profile that can be exploited in various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2OS/c1-13-21-17(14-5-3-2-4-6-14)11-19(22-13)24-12-18(23)15-7-9-16(20)10-8-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQBXOFGGCWHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B7812109.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B7812115.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)propanamide](/img/structure/B7812124.png)
![2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7812138.png)
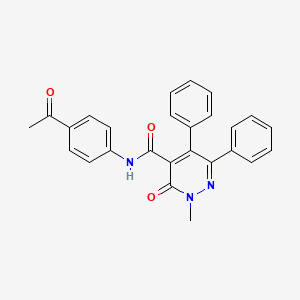
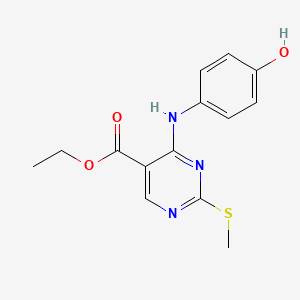
![4-Methyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B7812161.png)
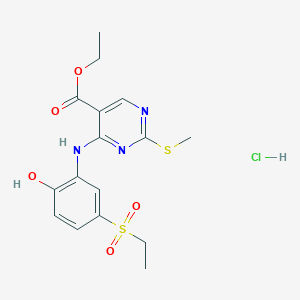
![1-(4-CHLOROPHENYL)-2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B7812177.png)
![4-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B7812187.png)
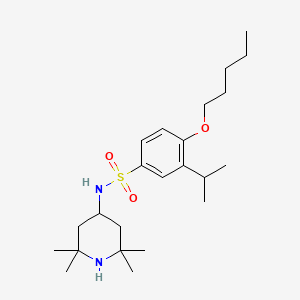
![4-[4-Butoxy-3-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B7812197.png)
